molecular formula C10H22ClNO B14502120 1-Aminodecan-2-one;hydrochloride CAS No. 64054-52-0

1-Aminodecan-2-one;hydrochloride

Cat. No.: B14502120
CAS No.: 64054-52-0
M. Wt: 207.74 g/mol
InChI Key: OGRWOCZNRBSEDR-UHFFFAOYSA-N
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Description

1-Aminodecan-2-one;hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of an amino group (-NH2) attached to a decanone structure, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminodecan-2-one;hydrochloride can be synthesized through nucleophilic substitution reactions involving haloalkanes and ammonia. The process typically involves the alkylation of ammonia with a decanone derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of excess ammonia and specific reaction temperatures are crucial to drive the reaction towards the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminodecan-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Aminodecan-2-one;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Aminodecan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The ketone group can undergo nucleophilic addition reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Aminodecan-2-one;hydrochloride is unique due to its specific structural features, which confer distinct solubility, stability, and reactivity. Its hydrochloride form enhances its applicability in various research and industrial contexts.

Properties

CAS No.

64054-52-0

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

1-aminodecan-2-one;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-4-5-6-7-8-10(12)9-11;/h2-9,11H2,1H3;1H

InChI Key

OGRWOCZNRBSEDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CN.Cl

Origin of Product

United States

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